Cas no 1393330-59-0 (4-(Pyridin-2-ylmethyl)tetrahydro-2H-pyran-4-amine dihydrochloride)

4-(Pyridin-2-ylmethyl)tetrahydro-2H-pyran-4-amine dihydrochloride 化学的及び物理的性質
名前と識別子
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- 4-(Pyridin-2-ylmethyl)tetrahydro-2H-pyran-4-amine dihydrochloride
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- インチ: 1S/C11H16N2O.2ClH/c12-11(4-7-14-8-5-11)9-10-3-1-2-6-13-10;;/h1-3,6H,4-5,7-9,12H2;2*1H
- InChIKey: AQXQGXFWWJEXLC-UHFFFAOYSA-N
- SMILES: Cl.Cl.O1CCC(CC2C=CC=CN=2)(CC1)N
計算された属性
- 水素結合ドナー数: 3
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 178
- トポロジー分子極性表面積: 48.1
4-(Pyridin-2-ylmethyl)tetrahydro-2H-pyran-4-amine dihydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM501938-1g |
4-(Pyridin-2-ylmethyl)tetrahydro-2H-pyran-4-aminedihydrochloride |
1393330-59-0 | 97% | 1g |
$583 | 2023-03-07 | |
Fluorochem | 214505-1g |
4-(Pyridin-2-ylmethyl)oxan-4-amine dihydrochloride |
1393330-59-0 | 1g |
£470.00 | 2022-03-01 |
4-(Pyridin-2-ylmethyl)tetrahydro-2H-pyran-4-amine dihydrochloride 関連文献
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
4-(Pyridin-2-ylmethyl)tetrahydro-2H-pyran-4-amine dihydrochlorideに関する追加情報
4-(Pyridin-2-ylmethyl)tetrahydro-2H-pyran-4-amine Dihydrochloride: A Comprehensive Overview
The compound with CAS No. 1393330-59-0, commonly referred to as 4-(Pyridin-2-ylmethyl)tetrahydro-2H-pyran-4-amine dihydrochloride, has garnered significant attention in the fields of organic chemistry and pharmacology. This molecule, characterized by its unique structure combining a pyridine ring and a tetrahydropyran moiety, exhibits intriguing properties that make it a subject of extensive research. Recent studies have highlighted its potential applications in drug discovery, particularly in the development of bioactive compounds with therapeutic implications.
4-(Pyridin-2-ylmethyl)tetrahydro-2H-pyran-4-amine dihydrochloride is synthesized through a series of well-established organic reactions, including nucleophilic substitutions and cyclizations. The presence of the pyridine ring introduces electronic effects that enhance the molecule's reactivity, while the tetrahydropyran ring contributes to its structural stability. These features make it an ideal candidate for exploring diverse chemical transformations and biological activities.
Recent advancements in computational chemistry have enabled researchers to perform detailed molecular modeling studies on this compound. These studies have provided insights into its three-dimensional conformation, which is crucial for understanding its interactions with biological targets. For instance, molecular docking simulations have revealed potential binding modes of 4-(Pyridin-2-ylmethyl)tetrahydro-2H-pyran-4-amine dihydrochloride with key enzymes involved in metabolic pathways, suggesting its role as a modulator of enzyme activity.
In terms of biological activity, 4-(Pyridin-2-ylmethyl)tetrahydro-2H-pyran-4-amine dihydrochloride has demonstrated promising results in vitro assays. Experimental data indicate that it exhibits selective inhibition against certain kinases, which are often implicated in diseases such as cancer and inflammatory disorders. Furthermore, preliminary pharmacokinetic studies suggest that this compound has favorable absorption and distribution properties, making it a viable candidate for further preclinical evaluation.
The synthesis of 4-(Pyridin-2-yli methyl)tetrahydro pyran amine di hydro chloride involves multi-step processes that require precise control over reaction conditions. Researchers have optimized these conditions to achieve high yields and purity levels, ensuring the reliability of subsequent biological assays. The use of advanced analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, has been instrumental in confirming the compound's identity and structural integrity.
Another area of interest lies in the exploration of this compound's stereochemistry. The tetrahydropyran ring introduces stereogenic centers that can influence the molecule's pharmacological profile. Stereoisomerism studies have revealed that different enantiomers exhibit varying degrees of activity, underscoring the importance of stereocontrol in drug design. This aspect has prompted further investigations into the stereochemical outcomes of synthetic pathways leading to 4-(Pyridin - yl methyl) tetra hydro pyran amine di hydro chloride.
Moreover, recent collaborative efforts between academic institutions and pharmaceutical companies have focused on leveraging 4-(Pyridin - yl methyl) tetra hydro pyran amine di hydro chloride as a lead compound for drug development. By employing medicinal chemistry strategies, researchers aim to enhance its potency, selectivity, and pharmacokinetic properties while minimizing potential side effects. These efforts are supported by state-of-the-art screening platforms that enable rapid assessment of compound libraries.
In conclusion, 4-(Pyridin - yl methyl) tetra hydro pyran amine di hydro chloride represents a compelling example of how modern chemical synthesis and biological research can converge to advance therapeutic development. With its unique structure and promising biological profile, this compound continues to be a focal point for scientific inquiry and innovation in the chemical sciences.
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